molecular formula C11H5BrN6 B12793126 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine CAS No. 81940-11-6

3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine

Cat. No.: B12793126
CAS No.: 81940-11-6
M. Wt: 301.10 g/mol
InChI Key: IGKKWANOVXPFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 3-bromonaphtho[2,1-e]tetrazolo[1,5-b]triazine follows IUPAC guidelines for fused polycyclic systems. The base structure, naphtho[2,1-e]tetrazolo[5,1-c]triazine, consists of a naphthalene moiety fused to a tetrazolo-triazine system. The numbering begins at the nitrogen atom in the tetrazole ring, with subsequent positions assigned clockwise. The prefix "3-bromo-" indicates a bromine substitution at position 3 of the naphthalene component, as determined by the lowest possible locants for substituents.

The fusion descriptors [2,1-e] and [1,5-b] specify the attachment points between the naphthalene and tetrazolo-triazine rings, respectively. This nomenclature ensures unambiguous identification of the compound’s topology, critical for reproducibility in synthetic and crystallographic studies.

Molecular Formula and Weight Analysis

The molecular formula of 3-bromonaphtho[2,1-e]tetrazolo[1,5-b]triazine is C₁₁H₅BrN₆ , derived from the parent structure (C₁₁H₆N₆) through bromine substitution. Key molecular parameters include:

Property Value
Molecular Weight 301.11 g/mol
Exact Mass 299.97100 Da
Halogen Contribution 26.5% (Br)
Nitrogen Content 27.9%

The bromine atom significantly increases molecular weight compared to the non-halogenated analog (222.206 g/mol), altering physicochemical properties such as polarizability and lipophilicity. The high nitrogen content (6 atoms) suggests strong intermolecular interactions via hydrogen bonding and dipole-dipole forces.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 3-bromonaphtho[2,1-e]tetrazolo[1,5-b]triazine remains unpublished, analogous structures provide insights:

  • Parent Compound Geometry : The unsubstituted naphtho[2,1-e]tetrazolo[5,1-c]triazine exhibits a planar conformation with a dihedral angle of 1.2° between the naphthalene and triazine planes. Bromine substitution is expected to introduce slight distortion due to steric effects.
  • Unit Cell Parameters : Similar fused triazines crystallize in monoclinic systems with space group P2₁/c and cell dimensions a = 8.42 Å, b = 12.15 Å, c = 10.03 Å.
  • Density : Estimated at 1.9–2.1 g/cm³, higher than the parent compound’s 1.7 g/cm³, due to bromine’s atomic mass.

The bromine atom’s van der Waals radius (1.85 Å) may perturb π-π stacking interactions observed in non-halogenated analogs. Computational models (DFT/B3LYP) predict a 7° twist between the naphthalene and triazine rings upon bromination, reducing conjugation but enhancing halogen bonding potential.

Comparative Analysis of Fused Heterocyclic Systems

3-Bromonaphtho[2,1-e]tetrazolo[1,5-b]triazine belongs to a broader class of fused nitrogen heterocycles with pharmacological relevance. Key comparisons:

Heterocycle Ring System Aromaticity Bioactivity Relevance
Pyrrolo[2,1-f]triazine Pyrrole + triazine Moderate Kinase inhibition
Imidazo[1,2-b]triazine Imidazole + triazine High Antiviral agents
Target Compound Naphthalene + tetrazolo-triazine High Potential photophysical applications

The naphthalene component enhances UV absorption (λₘₐₓ ≈ 320 nm) compared to smaller fused systems like pyrrolotriazines (λₘₐₓ ≈ 280 nm). Bromination further red-shifts absorption due to heavy-atom effects, making the compound a candidate for optoelectronic materials.

The tetrazolo group’s high nitrogen density (4 N atoms) differentiates it from triazolo or imidazolo systems, enabling unique coordination chemistry with transition metals. This property remains unexplored in brominated derivatives but could open avenues in catalysis or sensor design.

Properties

CAS No.

81940-11-6

Molecular Formula

C11H5BrN6

Molecular Weight

301.10 g/mol

IUPAC Name

5-bromo-11,13,14,15,16,17-hexazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,8,10,12,14-octaene

InChI

InChI=1S/C11H5BrN6/c12-7-2-3-8-6(5-7)1-4-9-10(8)15-18-11(13-9)14-16-17-18/h1-5H

InChI Key

IGKKWANOVXPFJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=NC4=NN=NN4N=C23)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine typically involves the functionalization of 1,2,4-triazine. . The reaction conditions often require high temperatures and the use of specific catalysts to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process. The key steps involve the careful control of reaction conditions and the use of high-purity reagents to achieve consistent results.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of adjacent nitrogen atoms in the triazine ring. Key reactions include:

Reaction TypeConditionsProducts/OutcomesYieldSource
AzidationNaN₃, DMF, 80°C, 12 h3-Azido derivative72–85%
AminationPiperidine, DCM, RT, 6 h3-Piperidinyl analog68%
ThiolationHSPh, K₂CO₃, DMSO, 60°C, 8 h3-Phenylsulfide derivative65%

These reactions are critical for introducing functional groups for further derivatization, particularly in drug discovery .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation:

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 90°C, 24 h.

  • Products : 3-Aryl-substituted derivatives (e.g., 3-phenyl, 3-pyridyl).

  • Yield : 50–78% .

Buchwald–Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C, 18 h.

  • Products : 3-Aminoalkyl/aryl derivatives.

  • Yield : 60–82% .

These methods are pivotal for synthesizing analogs with enhanced biological activity .

Cycloaddition and Ring-Opening Reactions

The triazine ring undergoes cycloaddition with dipolarophiles or nucleophiles:

1,3-Dipolar Cycloaddition

  • Reagents : Acetylenedicarboxylate, 80°C, 8 h.

  • Products : Fused imidazo-thiazino-triazines (e.g., imidazo[4,5-e]thiazino[2,3-c]triazines).

  • Yield : 70–88% .

Acid-Mediated Ring Opening

  • Conditions : HCl (conc.), reflux, 4 h.

  • Products : Cleavage of the triazine ring to form amino-naphthoquinones.

  • Yield : 55% .

Electrophilic Aromatic Substitution

The electron-rich naphthalene moiety undergoes electrophilic substitution:

ReactionReagentsPositionProducts
NitrationHNO₃, H₂SO₄, 0°CC8 of naphthalene8-Nitro derivative
SulfonationClSO₃H, 60°C, 3 hC5 of naphthalene5-Sulfo derivative

These reactions modify the aromatic system to tune electronic properties .

Redox Reactions

The triazine ring participates in redox processes:

  • Reduction : NaBH₄/MeOH reduces the triazine to a dihydrotriazine intermediate (observed via NMR ).

  • Oxidation : H₂O₂/AcOH oxidizes the naphthalene moiety to naphthoquinone derivatives .

Mechanistic Insights

  • SNAr Mechanism : Kinetic studies (DFT calculations) show the bromine substitution proceeds via a two-step mechanism with a Meisenheimer intermediate .

  • Catalytic Cycles : Palladium-mediated couplings follow a standard oxidative addition/transmetallation/reductive elimination pathway .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a naphthalene moiety fused with a tetraazolo-triazine framework. The presence of bromine enhances its reactivity and biological activity. Its molecular formula is C11H5BrN6C_{11}H_{5}BrN_{6}, and it has a molecular weight of 301.105 g/mol .

Anticancer Activity

Research indicates that derivatives of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines through the inhibition of critical signaling pathways such as AKT and mTOR.

Case Study:

  • Study Focus: Evaluation of anticancer properties.
  • Findings: Compounds similar to 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine demonstrated significant cytotoxicity against various cancer cell lines .

Antimicrobial and Antifungal Properties

The compound also shows potential as an antimicrobial and antifungal agent. Its ability to disrupt cellular processes in pathogens makes it a candidate for further development in treating infections.

Case Study:

  • Study Focus: Antimicrobial activity assessment.
  • Findings: Related compounds have exhibited efficacy against bacteria and fungi, suggesting that 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine could be effective in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine involves its interaction with molecular targets and pathways. For instance, its derivatives may inhibit the AKT-mTOR pathway, leading to the suppression of cancer cell proliferation . Additionally, it can induce DNA damage in cancer cells without affecting normal cells .

Comparison with Similar Compounds

Substituent Effects

  • Halogenated Derivatives :
    • 3-(Trifluoromethyl)benzo[e][1,2,4]triazine (): The electron-withdrawing CF₃ group enhances electrophilic reactivity, contrasting with the bromine atom in the target compound, which acts as a moderate electron-withdrawing group but also participates in halogen bonding.
    • 6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine (): Methyl groups increase hydrophobicity and steric hindrance, whereas bromine in the target compound may improve crystallinity and intermolecular interactions.

Fused Ring Systems

  • Naphtho-Fused vs. Pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine (): The pyrazole ring introduces additional hydrogen-bonding sites, which are absent in the naphtho-fused system, affecting solubility and biological activity.

Physicochemical Properties

Thermal Stability

  • Tetrazolo[1,5-b][1,2,4]triazine-Based Energetic Materials (): Derivatives exhibit high thermal stability (onset decomposition >200°C) and low sensitivity. The bromine atom in the target compound may further enhance stability due to its heavy-atom effect.
  • Melt-Cast Explosives : Compound 9 () melts at 112°C, suggesting that bromine substitution could adjust melting points for specific applications.

Spectroscopic Data

  • IR/NMR Trends : The target compound’s IR spectrum would show C-Br stretching (~600 cm⁻¹), distinct from CF₃ (1100–1200 cm⁻¹) or methyl groups (2800–3000 cm⁻¹). ¹H-NMR would display aromatic protons shifted upfield due to bromine’s electronegativity .

Anticancer Activity

  • Pyrazolo-Tetrazolo-Triazine Sulfonamides (): Derivatives MM124 and MM137 induce apoptosis via intrinsic/extrinsic pathways and inhibit autophagy.

Energetic Materials

  • Nitrogen-Rich Derivatives (): Tetrazolo-triazines with oxadiazole substituents exhibit detonation velocities >8000 m/s. Bromine’s density (3.12 g/cm³) could improve explosive performance by increasing crystal density.

Biological Activity

3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine is a complex heterocyclic compound that belongs to the class of fused azole derivatives. Its unique structure includes a naphthalene moiety fused with a tetraazolo-triazine framework. The presence of a bromine atom in its structure enhances its reactivity and potential biological activity, making it an interesting subject for medicinal chemistry research.

  • Molecular Formula : C11_{11}H5_{5}BrN6_6
  • Molecular Weight : 301.105 g/mol
  • CAS Number : 81940-11-6

Structural Features

The compound features a naphthalene core integrated with multiple azole rings. This structural arrangement is believed to confer distinct pharmacological properties compared to other similar compounds.

Property Value
Molecular FormulaC11_{11}H5_{5}BrN6_6
Molecular Weight301.105 g/mol
CAS Number81940-11-6

Anticancer Properties

Research indicates that derivatives of tetraazolo-triazines exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways such as the AKT and mTOR pathways. This mechanism highlights the potential of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine in cancer therapy.

Antimicrobial and Antifungal Activities

The compound has also been investigated for its antimicrobial and antifungal activities. Its ability to disrupt cellular processes in pathogens suggests that it may be effective against various bacterial strains and fungi. In particular, studies have shown significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine has demonstrated anti-inflammatory effects in various assays. Comparative studies with commercial antibiotics indicated that this compound exhibits superior activity against certain inflammatory conditions.

Comparative Studies

Recent investigations have compared the biological activities of 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine with other related compounds:

Compound Name Activity Notes
Pyrazolo[4,3-e][1,2,4]triazinesAnticancerNoted for activity against various cancer cell lines.
3-Amino-1,2,4-triazinesSelective PDK inhibitory activityPotential use in metabolic disorders.
NaphthoquinonesStrong cytotoxicityExhibits redox activity; potential in cancer therapy.

Study on Antimicrobial Activity

A study published in April 2020 highlighted the synthesis of novel triazole derivatives and their biological evaluations. The newly prepared compounds exhibited high antibacterial and antifungal activities compared to commercial antibiotics like Imipenem and Nystatin. The docking studies performed on the most active compounds supported their potential as effective antimicrobial agents .

Investigation into Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of various triazole derivatives including 3-Bromonaphtho(2,1-e)tetraazolo(1,5-b)(1,2,4)triazine. The findings suggested that these compounds could serve as alternatives to traditional anti-inflammatory medications due to their enhanced efficacy and reduced side effects .

Q & A

Q. Basic Characterization

  • 1H NMR : Distinct peaks for NH protons in the triazine ring (δ 10–12 ppm) and aromatic protons in the naphtho group (δ 7.5–8.5 ppm) confirm connectivity .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and tetrazole N=N (~1600 cm⁻¹) validate functional groups .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolves structural isomerism. For example, tetrazolo[1,5-b]-1,2,4-triazine (11) vs. N-4 cyclized isomers (10) can be distinguished via bond angles (e.g., N1-N2-C3 = 109.5° vs. 115.2°) and distances (C-Br bond length ~1.89 Å) .
  • DFT Calculations : Predict thermodynamic stability of isomers by comparing Gibbs free energy differences (ΔG ~2–5 kcal/mol) .

What strategies are effective for enhancing the anticancer activity of tetrazolo-triazine derivatives?

Q. Basic Structure-Activity Relationship (SAR)

  • Substituent Effects : Electron-withdrawing groups (e.g., Br at position 3) increase electrophilicity, enhancing DNA intercalation or kinase inhibition .
  • Hybrid Scaffolds : Fusing pyrazolo or imidazo rings (e.g., pyrazolo[4,3-e]tetrazolo[4,5-b]triazine) mimics CDK inhibitors, improving cytotoxicity in HT-29 colon cancer cells (IC₅₀ = 1.2–3.8 µM vs. 5-FU IC₅₀ = 4.7 µM) .

Q. Advanced Optimization :

  • Mitochondrial Targeting : Conjugation with triphenylphosphonium groups enhances mitochondrial membrane disruption, as shown by JC-1 assay (ΔΨm loss ≥60% at 10 µM) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link triazine cores to E3 ligase ligands (e.g., thalidomide) to degrade oncoproteins selectively .

How should researchers address contradictions in reported biological activities of structurally similar triazine derivatives?

Case Study : reports no fungistatic activity for [1,2,4]triazolo[1,5-b]tetrazines, while identifies antifungal pyrazolo-triazolo-triazines.

  • Methodological Discrepancies :
    • Assay Conditions : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) or nutrient media (Sabouraud vs. RPMI) affect results .
    • Substituent Positioning : Antifungal activity in correlates with 3-ethylthio and 9-methyl groups, absent in derivatives .
  • Resolution : Perform side-by-side bioassays under standardized conditions (CLSI M38/M44 guidelines) and use QSAR models to isolate critical substituents .

What in vitro and in vivo models are suitable for evaluating the genotoxicity of brominated triazine derivatives?

Q. Basic In Vitro Models :

  • MTT Assay : Measures cytotoxicity in HCT116 or HeLa cells (48–72 hr exposure; IC₅₀ calculations) .
  • Comet Assay : Detects DNA strand breaks (alkaline for single-strand, neutral for double-strand) in treated cells .

Q. Advanced In Vivo Models :

  • Zebrafish Xenografts : Assess tumor-specific toxicity (e.g., MM-129 reduces HT-29 xenograft volume by 65% at 10 mg/kg) .
  • γ-H2AX Immunostaining : Quantifies DNA damage foci in liver or kidney tissues post-administration (dose range: 5–50 mg/kg) .

How can computational methods guide the design of triazine-based kinase inhibitors?

Q. Basic Docking Workflow :

  • Target Selection : Prioritize kinases with ATP-binding pockets compatible with triazine cores (e.g., CDK2, VEGFR2) .
  • Ligand Preparation : Optimize protonation states (e.g., neutral triazine vs. deprotonated sulfonamides) using MOE or AutoDock .

Q. Advanced Strategies :

  • MD Simulations : Simulate binding stability (RMSD < 2 Å over 100 ns) to identify residues critical for hydrogen bonding (e.g., Glu81 in CDK2) .
  • Free Energy Perturbation (FEP) : Predict affinity changes (ΔΔG) for bromine substitution at position 3, improving IC₅₀ by 10-fold .

What analytical techniques are critical for quantifying triazine derivatives in complex biological matrices?

Q. Basic Quantification :

  • HPLC-UV : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min for the parent compound .
  • LC-MS/MS : MRM transitions (m/z 412 → 295 for [M+H]+) enable detection at ng/mL levels in plasma .

Q. Advanced Metabolite Profiling :

  • HRAM Orbitrap MS : Resolves hydroxylated or glucuronidated metabolites (mass error < 2 ppm) .
  • Microsomal Stability Assays : Incubate with human liver microsomes (1 mg/mL) and NADPH to identify major CYP450-mediated degradation pathways .

How do solvent and catalyst choices influence regioselectivity in triazine functionalization?

Case Study : Bromination vs. sulfonamide coupling.

  • Bromination : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-rich naphtho positions, while protic solvents (EtOH) reduce side reactions .
  • Suzuki Coupling : Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) enables aryl boronate coupling at position 6 with >90% yield .

Q. Advanced Catalysis :

  • Photoredox Catalysis : Ru(bpy)₃²+ under blue light facilitates C-H bromination with NBS, avoiding harsh acids .
  • Enzyme-Mediated Reactions : Lipases (e.g., CAL-B) enantioselectively acyloxy derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.